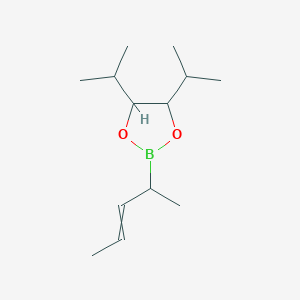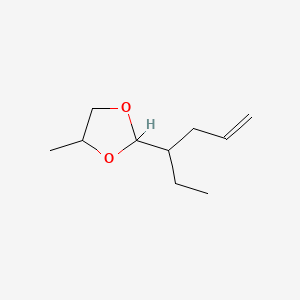![molecular formula C14H11BrClN3O B14297529 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide CAS No. 116254-55-8](/img/structure/B14297529.png)
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with a 4-chlorobenzamido group and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with cyanomethylpyridine in the presence of a base to form the intermediate 1-[(4-Chlorobenzamido)(cyano)methyl]pyridine. This intermediate is then quaternized with methyl bromide to yield the final pyridinium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cyano and amido groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted pyridinium salts.
Oxidation: Products include oxidized derivatives of the cyano and amido groups.
Reduction: Reduced forms of the cyano and amido groups.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their normal function. The cyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity and interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Bromobenzamido)(cyano)methyl]pyridin-1-ium bromide
- 1-[(4-Methylbenzamido)(cyano)methyl]pyridin-1-ium bromide
- 1-[(4-Nitrobenzamido)(cyano)methyl]pyridin-1-ium bromide
Comparison: 1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The presence of the cyano group also enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
116254-55-8 |
|---|---|
Molekularformel |
C14H11BrClN3O |
Molekulargewicht |
352.61 g/mol |
IUPAC-Name |
4-chloro-N-[cyano(pyridin-1-ium-1-yl)methyl]benzamide;bromide |
InChI |
InChI=1S/C14H10ClN3O.BrH/c15-12-6-4-11(5-7-12)14(19)17-13(10-16)18-8-2-1-3-9-18;/h1-9,13H;1H |
InChI-Schlüssel |
RKQNAJNGIVWXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


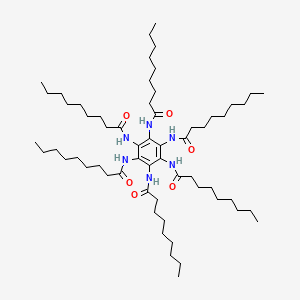
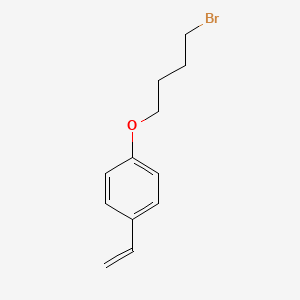

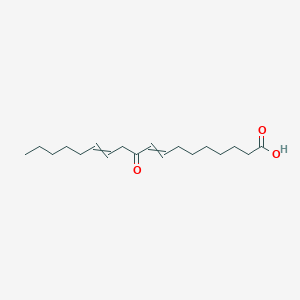
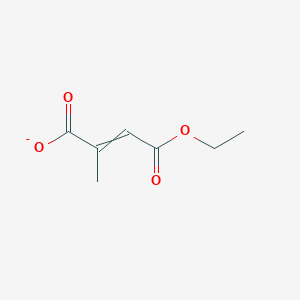

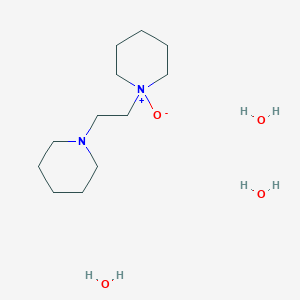
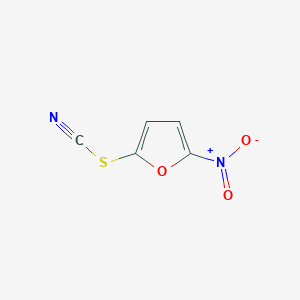
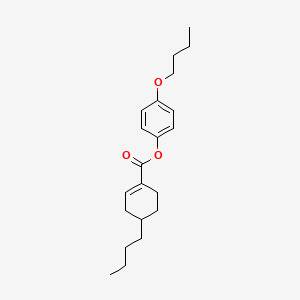
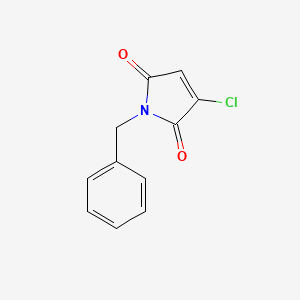
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)

